Lipophilicity Modulation: logD₇.₄ of ortho-Chloro Isobutyramide vs. para-Chloro Benzamide Congener
The target compound (D388-0045, HCl salt) exhibits a calculated logD₇.₄ of 2.49, as reported by ChemDiv . This value falls within the optimal CNS drug-like range (logD 1–3) and is notably lower than the predicted logD for the para-chloro benzamide analog N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, which carries a larger aromatic N-acyl substituent. The isobutyramide side-chain (branched C₃) provides a controlled reduction in lipophilicity compared to the benzamide series, as demonstrated across morpholino-ethyl amide SAR from Pfizer's monoamine reuptake inhibitor program, where replacing benzoyl with isobutyryl consistently lowered logD by ~0.5–1.0 units [1]. This specific logD value suggests a favorable balance between passive permeability and metabolic stability that may not be achieved with more lipophilic aryl amide analogs.
| Evidence Dimension | Calculated logD₇.₄ (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | logD = 2.49 (ChemDiv calculated, HCl salt) |
| Comparator Or Baseline | Morpholino-ethyl benzamide series: logD typically 3.0–4.0 (class-level SAR trend from Pfizer morpholine monoamine reuptake inhibitor program) |
| Quantified Difference | Target compound logD is approximately 0.5–1.5 units lower than benzamide congeners |
| Conditions | In silico prediction; ChemDiv property calculator |
Why This Matters
A logD of 2.49 positions this compound within the CNS-accessible range while mitigating the metabolic liability and solubility limitations typically associated with more lipophilic benzamide analogs, directly informing compound selection for CNS-targeted screening campaigns.
- [1] Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Pfizer Global Research and Development, 2008. Class-level SAR demonstrating logD shifts with N-acyl variation. View Source
